Isocucurbitacin D

Description

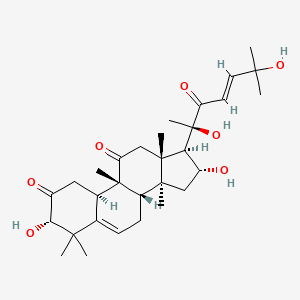

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17,19-20,23-24,32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPSEMFPAVSKJO-DJMAWCNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Isocucurbitacin D

Genetic and Enzymatic Foundations of Cucurbitacin Biosynthesis Pathways

Key Genes and Enzymes: Bi, Cytochromes P450s (CYP450s), and Acyltransferases (ACT)

The biosynthesis of cucurbitacins, including Isocucurbitacin D, is a multi-step enzymatic process initiated from the precursor 2,3-oxidosqualene (B107256). frontiersin.orgmdpi.com This pathway is governed by a conserved set of genes, often found clustered together within the genomes of cucurbit-producing plants. frontiersin.orgmdpi.com

The first committed step in the biosynthesis of all cucurbitacins is the cyclization of 2,3-oxidosqualene into the foundational scaffold, cucurbitadienol (B1255190). mdpi.commaxapress.com This crucial reaction is catalyzed by a specific type of oxidosqualene cyclase (OSC) encoded by the Bitter (Bi) gene. frontiersin.orgmdpi.com The Bi gene is considered the rate-limiting and first pathway-specific enzyme in the synthesis of these compounds. frontiersin.orgmdpi.com

Following the formation of the cucurbitadienol skeleton, a series of oxidative modifications occur, which are primarily catalyzed by Cytochromes P450s (CYP450s) . maxapress.comnih.gov CYP450s are a large superfamily of heme-containing monooxygenase enzymes that introduce molecular complexity by hydroxylating various positions on the core structure. maxapress.comnih.govmdpi.com These modifications are critical for creating the diverse range of cucurbitacin structures observed in nature. frontiersin.orgnih.gov

The final structural diversification often involves acetylation, a reaction catalyzed by Acyltransferases (ACTs) . frontiersin.orgmaxapress.com These enzymes transfer an acetyl group to the cucurbitacin molecule, a key step in the formation of specific derivatives. frontiersin.orgresearchgate.net In many Cucurbitaceae species, including cucumber, melon, and Luffa, the genes for Bi, CYP450s, and ACT are located in conserved gene clusters, ensuring the efficient and coordinated production of these defensive compounds. frontiersin.orgmdpi.comnih.gov

Table 1: Key Genes and Enzymes in Cucurbitacin Biosynthesis

| Gene/Enzyme Family | Function | Role in Pathway |

|---|---|---|

| Bi (Oxidosqualene Cyclase) | Catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol. frontiersin.orgmdpi.com | The initial and rate-limiting step in cucurbitacin biosynthesis. mdpi.com |

| Cytochromes P450s (CYP450s) | Perform oxidative modifications (e.g., hydroxylation) on the cucurbitadienol skeleton. maxapress.comnih.gov | Create structural diversity among different cucurbitacins. frontiersin.org |

| Acyltransferases (ACTs) | Catalyze the acetylation of the cucurbitacin core. frontiersin.orgresearchgate.net | Involved in the final modification steps to produce specific cucurbitacin variants. frontiersin.org |

Transcriptomic and Metabolomic Approaches in Biosynthesis Elucidation

The intricate pathways of cucurbitacin biosynthesis have been significantly clarified through the integrated application of transcriptomics and metabolomics. frontiersin.orgmdpi.comfrontiersin.org This dual-omics approach allows researchers to simultaneously analyze gene expression levels (the transcriptome) and the resulting small molecule profiles (the metabolome), providing a powerful method for linking genes to their metabolic products. mdpi.comnih.gov

A key strategy involves comparing bitter and non-bitter plant varieties. frontiersin.orgresearchgate.net In a study on Luffa acutangula (ridge gourd), researchers analyzed a bitter genotype (WM709) and a non-bitter one (S1174). frontiersin.orgnih.gov

Metabolomic analysis , using techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), revealed that the concentrations of several cucurbitacins, including Isocucurbitacin B, Cucurbitacin D, 23,24-dihydrocucurbitacin E, and Cucurbitacin F, were significantly elevated in the bitter fruit compared to the non-bitter variety. frontiersin.orgresearchgate.netresearchgate.net

Transcriptomic analysis (RNA sequencing) of the same plants showed that the expression of the core cucurbitacin biosynthesis genes—Bi, CYP450s, and ACT—was significantly up-regulated in the bitter genotype. frontiersin.orgresearchgate.netnih.gov

This strong correlation between the up-regulation of specific genes and the accumulation of specific metabolites provides compelling evidence for their functional roles in the biosynthetic pathway. frontiersin.org These integrated analyses have been instrumental in identifying not only the key enzymes but also the regulatory genes that control bitterness in cucurbits. frontiersin.orgmdpi.com

Environmental and Abiotic Stress Influences on Cucurbitacin Biosynthesis

The production of cucurbitacins, as defensive compounds, is often influenced by external environmental conditions, particularly abiotic stresses. frontiersin.orgmdpi.com Plants can ramp up the synthesis of these bitter compounds as a protective measure against adverse conditions. nih.gov

Regulation by Abscisic Acid (ABA) and Drought Stress

Drought is a major abiotic stress that triggers a cascade of physiological and biochemical responses in plants. e-jecoenv.orgmdpi.com A central player in this response is the phytohormone Abscisic Acid (ABA) , which acts as a primary signal for the plant to adapt to water-deficient conditions. nih.govmdpi.com

Research has established a direct link between drought stress, ABA signaling, and the biosynthesis of cucurbitacins.

Studies in both cucumber and Luffa have demonstrated that exposure to drought stress leads to the up-regulation of the key biosynthetic genes: Bi, CYP450s, and ACT. frontiersin.orgmdpi.com

The same effect was observed when plants were treated directly with exogenous ABA, indicating that ABA mediates the stress-induced activation of this pathway. frontiersin.orgnih.gov

The molecular mechanism connecting ABA to cucurbitacin synthesis has been further detailed. In Luffa, it was shown that the promoter region of the Bi gene contains ABA-response elements (ABREs). frontiersin.org Through yeast one-hybrid assays and dual-luciferase reporter assays, scientists confirmed that a specific ABA-responsive transcription factor, AREB1 (ABA-response element binding factor 1), binds directly to the Bi promoter to activate its expression. frontiersin.orgnih.gov This finding provides a clear molecular link, showing how an environmental stress signal (drought) is translated via a hormonal signal (ABA) into the increased production of defensive cucurbitacin compounds. frontiersin.orgnih.gov

Table 2: Influence of Abiotic Stress on Cucurbitacin Biosynthesis

| Stress Factor | Mediator | Effect on Genes (Bi, CYP450s, ACT) | Molecular Mechanism |

|---|

| Drought | Abscisic Acid (ABA) frontiersin.org | Up-regulation of expression. frontiersin.orgmdpi.com | ABA levels increase under drought. e-jecoenv.org The ABA-responsive transcription factor AREB1 binds to the Bi gene promoter, activating its expression and initiating the biosynthetic pathway. frontiersin.orgnih.gov |

Biological Activities and Mechanistic Investigations of Isocucurbitacin D

Molecular Mechanisms of Action: Intracellular Targets and Signaling Pathways

Cytoskeletal Dynamics Modulation

Regulation of Cofilin Phosphorylation and LIM Kinase Levels (e.g., p-LIMK1/2)

Isocucurbitacin D has demonstrated a notable influence on the actin cytoskeleton by affecting the phosphorylation status of cofilin and its upstream kinase, LIM-kinase (LIMK) mdpi.comnih.govresearchgate.netresearchgate.net. Cofilin is a key protein involved in actin filament dynamics, playing a crucial role in processes such as cell migration and division. Its activity is regulated by phosphorylation at the Ser3 residue; phosphorylation by LIMK inactivates cofilin, while dephosphorylation by phosphatases reactivates it nih.govfrontiersin.orgresearchgate.netsdbonline.org.

Studies conducted in human fibrosarcoma HT1080 cell lines have shown that this compound treatment leads to a reduction in phosphorylated cofilin (p-cofilin) levels. Concurrently, it increases the levels of phosphorylated LIM-kinase 1 and 2 (p-LIMK1/2) mdpi.comresearchgate.netresearchgate.net. This modulation suggests that IsoCuD may directly interact with cofilin, inhibiting its phosphorylation or promoting its dephosphorylation, thereby influencing actin polymerization dynamics. Experimental data indicate that IsoCuD resulted in a reduced ratio of filamentous actin (F-actin) to globular actin (G-actin), further supporting its role in disrupting actin organization mdpi.comresearchgate.netresearchgate.net.

Table 1: Effects of this compound on Cofilin and LIM Kinase Phosphorylation Levels

| Target Protein / β-actin | Control (%) | 1 nM (%) | 10 nM (%) | 100 nM (%) | 1000 nM (%) |

| p-cofilin/β-actin | 100 | 81.2 | 82.2 | 73.3 | 61.7 |

| p-LIMK1/β-actin | 100 | 161.6 | 211.4 | 161.5 | 131.1 |

| p-LIMK2/β-actin | 100 | 140.4 | 164.2 | 149.1** | 85.6 |

Values are shown as means (n=2). Significantly different from the control group: * p < 0.05, ** p < 0.01 nih.govresearchgate.net.

Signal Transduction Pathway Interference

This compound has been implicated in the modulation of several critical signal transduction pathways that are frequently dysregulated in various cancers. These include the JAK/STAT, PI3K/Akt/mTOR, MAPK, and NF-κB pathways, as well as the expression of the ZNF217 oncogene.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Attenuation

Cucurbitacin D (CuD), a closely related compound to this compound, has been shown to modulate the JAK/STAT3 signaling pathway in liver cancer cells researchgate.net. It has also been reported to inhibit STAT3 activation in cervical cancer cells researchgate.net. Furthermore, CuD was found to inhibit STAT3 signaling in doxorubicin-resistant human breast carcinoma cells nih.govresearchgate.net. The dysregulation of JAK/STAT pathways has been linked to the oncogenic functions of ZNF217, suggesting a potential indirect role for IsoCuD in this context preprints.org.

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Cascade Modulation

The PI3K/Akt/mTOR pathway is a central signaling cascade regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers scientificarchives.com. This compound and its related compound Cucurbitacin D (CuD) have demonstrated modulatory effects on this pathway. CuD has been shown to modulate the PI3K/Akt/mTOR pathway in liver cancer cells, leading to a downregulation of key genes and proteins within this cascade researchgate.net. It has also been reported to inhibit Akt signaling activation through the upregulation of PTEN targetmol.com and to inhibit both STAT3 and Akt signaling in breast cancer cells researchgate.net. Additionally, Isocucurbitacin B (isocuB), another cucurbitacin, has been shown to inhibit PI3K/AKT pathways in glioma, suppressing glioma growth by affecting PI3K-AKT signaling nih.govresearchgate.netoaepublish.com.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation (e.g., p38, JNK, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, p38, and JNK signaling, plays a critical role in cellular processes such as proliferation, differentiation, apoptosis, and stress responses frontiersin.orgmdpi.comnih.govnumberanalytics.com. This compound (CuD) has been observed to modulate MAPK pathways in liver cancer cells researchgate.net and to induce cell cycle arrest and apoptosis by activating the p38 MAPK pathway in pancreatic cancer cells preprints.org. Furthermore, Isocucurbitacin B (isocuB) has been shown to inhibit MAPK pathways in glioma, contributing to the suppression of glioma growth nih.govresearchgate.netoaepublish.com. The dysregulation of MAPK pathways is also associated with ZNF217 oncogenic functions preprints.org.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a transcription factor family crucial for immune responses and cell survival, and its aberrant activation is frequently implicated in cancer development and inflammation wikipedia.org. This compound (CuD) has demonstrated inhibitory effects on the NF-κB signaling pathway in various cancer models. Specifically, CuD inhibited NF-κB signaling in doxorubicin-resistant human breast carcinoma cells, leading to increased cytosolic IκBα levels and decreased nuclear p-NF-κB, thereby inhibiting NF-κB translocation nih.govresearchgate.net. Cucurbitacin B (CuB), another related compound, has also been shown to inhibit the TNF-α-dependent NF-κB signaling pathway by reducing the nuclear translocation of the NF-κB subunit RelA and inhibiting IκBα phosphorylation mdpi.comnih.gov. Isocucurbitacin B has also been reported to inhibit NF-κB signaling in glioma cells nih.gov.

Modulation of ZNF217 Oncogene Expression in Specific Malignancies (e.g., NPM-mutated Acute Myeloid Leukemia)

A significant finding regarding this compound (CuD) is its specific modulation of the ZNF217 oncogene expression in certain malignancies. Studies have shown that CuD significantly decreases ZNF217 expression in nucleophosmin (B1167650) (NPM)-mutated Acute Myeloid Leukemia (AML) cells, such as the OCI-AML3 cell line preprints.orgmdpi.comresearchgate.netijbs.com. This effect was notably absent in other hematologic cancer cell lines or in AML cells lacking NPM mutations, suggesting a potential link between ZNF217 oncogenic expression and NPM mutations, which are found in approximately 30% of AML cases preprints.orgmdpi.com. The reduction in ZNF217 expression by CuD was found to contribute to the blockage of cell cycle progression but did not significantly affect apoptosis preprints.orgmdpi.comresearchgate.net. ZNF217 is known to play a role in cancer development, resistance, and recurrence, and its dysregulation is associated with several key signaling pathways, including PI3K/AKT, MAPK, and JAK/STAT preprints.org. In AML, ZNF217 has been identified as a molecule that promotes cancer cell proliferation by upregulating MYB ijbs.com. Therefore, CuD's ability to specifically target ZNF217 in NPM-mutated AML represents a promising avenue for therapeutic intervention.

Disruption of Heat Shock Protein 90 (HSP90) Chaperone Machinery (Context of Cucurbitacin D and 3-epi-Isocucurbitacin D)

Heat Shock Protein 90 (Hsp90) is a crucial molecular chaperone that facilitates the maturation and proper folding of a vast array of client proteins, many of which are involved in oncogenic pathways. Hsp90 functions within a complex heteroprotein machinery, relying on co-chaperones for its activity. Inhibition of Hsp90 has emerged as a promising anticancer strategy, as it leads to the degradation of these client proteins via the proteasome, ultimately hindering tumor progression.

Traditional Hsp90 inhibitors typically target the N-terminus of the protein, perturbing its ATPase activity. However, this approach can inadvertently trigger the pro-survival heat shock response (HSR), a cellular defense mechanism that can counteract the therapeutic effects. An alternative strategy involves disrupting the Hsp90 heteroprotein complex itself, thereby preventing client maturation without inducing the HSR.

Research has demonstrated that Cucurbitacin D, isolated from Cucurbita texana, and its isomer, 3-epi-Isocucurbitacin D, are effective in preventing client maturation through this alternative mechanism nih.govacs.orgnih.govku.edu. Specifically, Cucurbitacin D has been shown to disrupt the interactions between Hsp90 and key co-chaperones, namely Cdc37 and p23 nih.govacs.orgnih.govku.educore.ac.uk. This disruption leads to the destabilization of client proteins and their subsequent degradation, offering a distinct mode of Hsp90 inhibition nih.gov. Unlike N-terminal inhibitors, these cucurbitacins prevent client maturation without inducing the HSR nih.govacs.orgnih.gov.

Table 1: Disruption of HSP90 Chaperone Machinery

| Compound | Action | Effect on HSR | Disrupted Interactions |

| Cucurbitacin D | Disrupts Hsp90 heteroprotein complex; prevents client maturation | None | Hsp90-Cdc37, Hsp90-p23 |

| 3-epi-Isocucurbitacin D | Disrupts Hsp90 heteroprotein complex; prevents client maturation | None | Not specified |

Role in Hemoglobin F (HbF) Synthesis via p38 Pathway Activation (Context of Cucurbitacin D)

Fetal hemoglobin (HbF) plays a critical role in mitigating the severity of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, by compensating for the defective adult hemoglobin. The induction of HbF synthesis is therefore a significant therapeutic goal. Cucurbitacin D (CuD) has been identified as a molecular entity capable of inducing γ-globin gene expression and subsequently increasing HbF synthesis in both K562 cells and human hematopoietic progenitors chemfaces.comresearchgate.netresearchgate.netacs.org.

Mechanistic investigations have revealed that CuD-stimulated HbF synthesis is mediated through the activation of the p38 pathway chemfaces.comresearchgate.netresearchgate.net. Furthermore, at a post-transcriptional level, CuD treatment leads to a significant elongation of the γ-globin mRNA half-life, contributing to increased HbF production chemfaces.comresearchgate.netresearchgate.net. Studies indicate that the p38 pathway, rather than ERK or JNK pathways, is essential for this HbF production researchgate.net. Notably, CuD has demonstrated a higher potency in inducing HbF compared to hydroxyurea, a standard treatment, with a lower observed cytotoxicity researchgate.net.

Table 2: Cucurbitacin D's Effect on HbF Synthesis and p38 Pathway

| Compound | Effect on HbF Synthesis | Pathway Activation | γ-Globin mRNA Effect |

| Cucurbitacin D (CuD) | Induces synthesis | p38 pathway | Elongates half-life |

Immunomodulatory Activities (Context of Cucurbitacin D)

Cucurbitacins, as a class, exhibit significant immunomodulatory properties, influencing both innate and adaptive immune responses. Cucurbitacin D, in particular, has been investigated for its effects on macrophages, key cells in the innate immune system researchgate.netnih.gov. Research indicates that Cucurbitacin D can initiate immunomodulating activity in macrophages, leading to the activation of the inflammasome researchgate.netmdpi.com.

Specifically, Cucurbitacin D has been shown to increase lipopolysaccharide (LPS)-induced interleukin-1β (IL-1β) production in various macrophage cell types, including THP-1 cells, peritoneal exudate cells (PECs), bone marrow-derived macrophages (BMDMs), and RAW264 cells researchgate.net. At the transcriptional level, this enhancement of IL-1β mRNA expression is mediated through the activation of ERK1/2 mitogen-activated protein kinases (MAPKs) researchgate.net. At the post-transcriptional level, Cucurbitacin D has been shown to induce caspase-1 activation, a critical step in inflammasome activation researchgate.net. While Cucurbitacin B and E are more extensively studied for their immunomodulatory roles, Cucurbitacin D's ability to activate inflammasomes and modulate cytokine production highlights its potential in immune regulation researchgate.netnih.gov. Importantly, studies have noted that Cucurbitacin D did not exhibit toxicity in human peripheral blood lymphocytes from healthy donors mdpi.com.

Table 3: Immunomodulatory Effects of Cucurbitacin D in Macrophages

| Compound | Cell Type Used | Effect | Mechanism |

| Cucurbitacin D (CuD) | Macrophages (various) | Increases LPS-induced IL-1β production; Activates inflammasome | Enhances IL-1β mRNA via ERK1/2; Induces caspase-1 activation; Inflammasome activation |

Exploratory Research on Other Biological Activities

Potential in Diabetic Cognitive Disorder Modulation (Network Pharmacological Insights)

Diabetic cognitive disorder (DCD) is a serious complication of diabetes mellitus, characterized by a decline in cognitive functions, including memory and learning abilities mdpi.com. Network pharmacology, a systems biology approach, is increasingly utilized to identify potential therapeutic agents and their underlying mechanisms for complex diseases like DCD jkom.orgjkom.orgnih.gov.

In this context, this compound has been identified through network pharmacological analyses as a compound with potential targets relevant to the modulation of diabetic cognitive disorders jkom.org. These studies typically involve identifying compounds from medicinal plants, mapping their potential molecular targets, and analyzing the interactions within disease-related biological networks. While specific details of this compound's precise targets within DCD networks are complex and subject to ongoing research, its inclusion in such analyses highlights its exploratory potential in neurodegenerative conditions associated with metabolic disorders jkom.orgnih.gov. Other cucurbitacins, such as Cucurbitacin B, have also shown neuroprotective effects and improvements in memory in preclinical models nih.gov.

Analytical Methodologies for Isocucurbitacin D Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

The comprehensive analysis of Isocucurbitacin D involves a combination of chromatographic separation techniques and spectroscopic methods for structural determination. These methods are often used in tandem to achieve accurate identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts. nih.govnih.gov This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov

In a typical LC-MS analysis of cucurbitacins, a methanolic extract from a plant source like Bryonia cretica is subjected to analysis. nih.govnih.gov The LC component separates the different compounds in the extract based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer. For this compound, mass spectral data often shows a characteristic ion. For instance, in one study, this compound was identified with an m/z value of 561 [M+HCOOH-H]⁻ in the LC-MS spectrum. researchgate.net This technique is instrumental in identifying and estimating the presence of this compound in cofilin binding fractions of plant extracts. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and quantification of this compound. globalresearchonline.netrjlbpcs.com The development of a robust HPLC method is critical and depends on various factors including the compound's chemical structure, polarity, and solubility. globalresearchonline.netrjlbpcs.com

Method development for separating cucurbitacins, including this compound, often involves screening different stationary phases (like C18 and Phenyl columns) and mobile phases with varying pH. onyxipca.com For instance, a mixture of solvents such as isopropanol, ethanol, methanol (B129727), acetonitrile, and n-hexane might be used as the mobile phase. google.com Chiral columns with amylose (B160209) derivatives as the stationary phase have also been employed to separate various cucurbitacin isomers. google.com The detection wavelength for these compounds is typically set between 220 nm and 270 nm. google.com In one study, this compound was identified as a peak in the HPLC profile of a Bryonia cretica extract. nih.govnih.govresearchgate.net

Table 1: HPLC Method Parameters for Cucurbitacin Analysis

| Parameter | Details | Source |

|---|---|---|

| Column Types | C18, Phenyl, Chiral (amylose derivatives) | onyxipca.comgoogle.com |

| Mobile Phase | Mixtures of isopropanol, ethanol, methanol, acetonitrile, n-hexane | google.com |

| Detection Wavelength | 220 nm - 270 nm | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. koreascience.kr It provides detailed information about the carbon-hydrogen framework of the molecule. koreascience.kr Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals and to establish connectivity within the molecule. researchgate.net

The ¹H-NMR spectrum of this compound shows characteristic signals for its protons. For example, key signals include a doublet for the proton at C-24 and another for the proton at C-23, indicating a trans configuration around the double bond in the side chain. koreascience.kr The ¹³C-NMR spectrum provides the chemical shifts for each carbon atom in the molecule, which are compared with literature data for known cucurbitacins to confirm the structure. koreascience.kr The structural configuration of this compound and related compounds is established by a comprehensive analysis of these NMR data. researchgate.net

Mass Spectral Analyses

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. koreascience.kr In electron impact mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and fragment ions are detected. msu.edu

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) or a related peak, such as [M⁺-H₂O]. koreascience.kr The fragmentation pattern is also characteristic. Common fragments observed for this compound include ions at m/z 498 (M⁺-H₂O), 480, 385, and 370. koreascience.kr The fragmentation of the molecular ion provides clues about the molecule's structure. wikipedia.org For instance, the loss of a water molecule is a common fragmentation pathway for alcohols. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. d-nb.info

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. wikipedia.org This technique requires the compound to be in a crystalline form. nih.gov When a beam of X-rays is passed through the crystal, the X-rays are diffracted in specific directions. wikipedia.org By analyzing the diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise arrangement of atoms, bond lengths, and bond angles. nih.gov

For this compound and its analogs, obtaining a single crystal of sufficient quality is a critical first step. d-nb.info Once a suitable crystal is obtained, X-ray diffraction analysis can provide unambiguous proof of its structure. nottingham.ac.uk This technique has been used to elucidate the structures of numerous cucurbitacin compounds, providing a solid foundation for understanding their structure-activity relationships. d-nb.info

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are fundamental to understanding the biological effects of this compound. vgenomics.in These assays utilize living cells to assess a compound's impact on cellular processes such as proliferation, cytotoxicity, and specific signaling pathways. jmb.or.kr

To evaluate the anti-proliferative effects of this compound, human cancer cell lines, such as the fibrosarcoma cell line HT1080, are often used. nih.govnih.govresearchgate.net In these assays, cells are treated with varying concentrations of the compound, and cell viability is measured over time. acs.org For example, this compound has been shown to have a significant anti-proliferative effect on HT1080 cells. researchgate.net

Cytotoxicity assays, such as the MTT assay, are employed to determine the concentration at which a compound is toxic to cells. acs.org The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is a common metric derived from these assays. For example, 3-epi-isocucurbitacin D, a related compound, showed potent cytotoxicity against HT-29 human colon cancer cells. nih.gov The biological activity of cucurbitacins is often linked to their ability to induce apoptosis or disrupt key cellular pathways, such as the STAT3 signaling pathway. nih.gov

Table 2: Cell-Based Assays for this compound and Related Compounds

| Assay Type | Cell Line | Observed Effect | Source |

|---|---|---|---|

| Anti-proliferative Assay | HT1080 (human fibrosarcoma) | Significant anti-proliferative effect | nih.govnih.govresearchgate.net |

| Cytotoxicity Assay (MTT) | HT-29 (human colon cancer) | Potent cytotoxicity (for 3-epi-isocucurbitacin D) | nih.gov |

Computational and Systems Biology Approaches

Network Pharmacological Analysis

A specific network pharmacological analysis for this compound is not available in the reviewed scientific literature. This methodology, which integrates systems biology, pharmacology, and computational analysis, is often used to explore the complex interactions between chemical compounds and biological systems. nih.govmdpi.com It helps predict potential protein targets and signaling pathways. researchgate.netfrontiersin.org For related compounds like Isocucurbitacin B and Cucurbitacin D, network pharmacology has been used to identify key targets such as AKT1, MAPK1, and STAT3, and to highlight involvement in pathways like the PI3K-AKT and JAK-STAT signaling pathways. nih.govnih.gov However, a similar comprehensive study detailing the specific gene targets and pathway networks for this compound has not been reported.

Target Protein Binding Strategies (e.g., Cofilin as a Target)

A direct and effective method for identifying bioactive compounds from natural sources is the use of target protein binding strategies. nih.govresearchgate.net This approach was successfully employed to identify this compound as a novel inhibitor of the protein cofilin. nih.govmdpi.com Cofilin is a key protein that regulates the dynamics of the actin cytoskeleton by depolymerizing actin filaments. nih.govmdpi.com

The research strategy involved a two-step process using cofilin as the target protein to screen for active constituents within a methanolic extract of Bryonia cretica. nih.govnih.gov After preparing cofilin-binding beads, they were mixed with the plant extract. researchgate.net The compounds that bound to the cofilin were then separated and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), which led to the identification of this compound as a selective cofilin-binding constituent. researchgate.net

Further investigation in the human fibrosarcoma cell line HT1080 confirmed the interaction between this compound and cofilin. nih.govresearchgate.net The study revealed that this compound reduces the levels of phosphorylated cofilin (p-cofilin). nih.govresearchgate.net Cofilin is inactivated by phosphorylation and activated by de-phosphorylation, so a reduction in its phosphorylated form suggests activation. nih.govresearchgate.net These findings imply that this compound either binds to cofilin and inhibits its phosphorylation or accelerates the de-phosphorylation of p-cofilin. nih.govresearchgate.net This interaction is expected to enhance the depolymerization of actin, contributing to the compound's cytotoxic effects. nih.govresearchgate.net

The study also examined the effect on LIM-kinase 1 (LIMK1) and LIM-kinase 2 (LIMK2), which are kinases responsible for phosphorylating and thus inactivating cofilin. nih.govresearchgate.netsdbonline.org Results showed that this compound increased the levels of phosphorylated LIMK1/2, suggesting a complex regulatory mechanism. nih.govresearchgate.net

Table 1: Research Findings on this compound and Target Protein Cofilin

| Finding | Experimental Detail | Cell Line | Result | Citation |

|---|---|---|---|---|

| Binding to Cofilin | A target protein binding strategy was used with cofilin as bait to screen a Bryonia cretica extract. | - | This compound was identified as a compound that binds to cofilin. | nih.gov, researchgate.net |

| Effect on Cofilin Phosphorylation | Immunoblotting analysis was performed after treating cells with this compound (1-1000 nM). | HT1080 | Reduced levels of phosphorylated cofilin (p-cofilin). | researchgate.net, nih.gov |

| Effect on LIMK1/2 Phosphorylation | Immunoblotting analysis was conducted after treating cells with this compound (1-1000 nM). | HT1080 | Increased levels of phosphorylated LIMK1 and LIMK2. | researchgate.net, nih.gov |

| Effect on Actin Polymerization | The ratio of fibrous (F-actin) to globular (G-actin) was measured. | HT1080 | The F/G actin ratio decreased as this compound concentration increased. | researchgate.net |

Table 2: Effect of this compound on Protein Phosphorylation Levels in HT1080 Cells

| Protein | Concentration (nM) | Expression Ratio (%) |

|---|---|---|

| p-cofilin/β-actin | 0 (Control) | 100 |

| 1 | 81.2 | |

| 10 | 82.2 | |

| 100 | 73.3 | |

| 1000 | 61.7 | |

| p-LIMK1/β-actin | 0 (Control) | 100 |

| 1 | 161.6 | |

| 10 | 211.4 | |

| 100 | 161.5 | |

| 1000 | 131.1 | |

| p-LIMK2/β-actin | 0 (Control) | 100 |

| 1 | 140.4 | |

| 10 | 164.2 | |

| 100 | 149.1 | |

| 1000 | 85.6 |

Data sourced from a 2022 study published in Toxins. nih.gov

Future Research Directions and Translational Perspectives for Isocucurbitacin D

Elucidation of Novel Molecular Targets and Signaling Pathways

The anti-cancer effects of Isocucurbitacin D are attributed to its ability to modulate multiple key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. researchgate.netnih.gov While established targets like the JAK/STAT and PI3K/Akt pathways are well-documented, ongoing research seeks to uncover novel molecular interactions that could open new therapeutic avenues. nih.govmdpi.commdpi.com

Initial studies have shown that this compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumor development. mdpi.comresearchgate.net This inhibition disrupts downstream processes vital for cancer cell survival. In hepatocellular carcinoma HepG2 cells, this compound was found to modulate not only the JAK2/STAT3 pathway but also the PI3K/Akt/mTOR and MAPK signaling cascades, leading to apoptosis and cell cycle arrest. researchgate.netnih.gov Network pharmacology and molecular docking studies in colorectal cancer have further confirmed that this compound interacts with critical targets such as STAT3, AKT1, Cyclin D1 (CCND1), and Caspase-3 (CASP3), affecting the PI3K-Akt, JAK-STAT, and ErbB signaling pathways. nih.gov

Recent research has begun to identify more specific and novel targets. In pancreatic cancer, this compound has been shown to downregulate MUC13, a cell surface mucin that promotes cancer progression. nih.gov This finding suggests a novel mechanism for its anti-metastatic effects. nih.gov Furthermore, this compound has been reported to act as a potent disruptor of the HSP90 chaperone machinery, which is critical for the stability and function of numerous oncoproteins. nih.gov The compound also enhances the expression of tumor-suppressing microRNAs, such as miR-34a, miR-143, and miR-145 in cervical cancer cells, which in turn can inhibit oncogenic pathways. nih.gov

| Pathway/Target | Cancer Type | Effect of this compound | Key Findings |

|---|---|---|---|

| JAK/STAT3 | Breast, Colon, Lung, Cervical, Prostate, Liver nih.govresearchgate.net | Inhibition | Suppresses constitutive activation of STAT3, leading to reduced proliferation and apoptosis. researchgate.netnih.gov |

| PI3K/Akt/mTOR | Hepatocellular Carcinoma, Colorectal Cancer nih.govnih.gov | Inhibition/Downregulation | Downregulates key proteins in the pathway, inducing apoptosis and cell cycle arrest. researchgate.netnih.gov |

| MAPK | Hepatocellular Carcinoma nih.gov | Modulation | Downregulates the expression of key genes and proteins in the MAPK cascade. nih.gov |

| MUC13 | Pancreatic Cancer nih.gov | Downregulation | Reduces both mRNA and protein expression of MUC13, potentially inhibiting metastasis. nih.gov |

| HSP90 | General | Disruption | Acts as a potent disruptor of the HSP90 chaperone machinery. nih.gov |

| Tumor Suppressor miRNAs (miR-34a, miR-143, miR-145) | Cervical Cancer nih.gov | Upregulation | Enhances the expression of miRNAs that inhibit oncogenic signaling. nih.gov |

Advanced Preclinical Model Development for Mechanistic Studies

To better understand the anti-tumor activity of this compound and its underlying mechanisms, researchers utilize a range of preclinical models, from simple in vitro cell cultures to complex in vivo animal studies.

In Vitro Models: A variety of human cancer cell lines have been used to evaluate the cytotoxic and anti-proliferative effects of this compound. These include:

Hepatocellular Carcinoma: HepG2 nih.gov

Lung Cancer: A549 medchemexpress.com

Pancreatic Cancer: AsPC-1, Capan-1 nih.gov

Cervical Cancer: CaSki, SiHa nih.gov

Breast Cancer: MDA-MB-231, MCF-7 researchgate.netmedchemexpress.com

Colon Cancer: HCT-116 medchemexpress.com

Oral Cancer: YD-8, YD-9, YD-38 nih.gov

These in vitro studies have been instrumental in determining the compound's impact on cell viability, apoptosis, cell cycle progression, migration, and invasion. nih.govnih.govfrontiersin.org For example, assays on HepG2 cells demonstrated that this compound induces a dose- and time-dependent cytotoxic effect, blocks the cell cycle, and triggers apoptosis. nih.gov

In Vivo Models: Animal models, particularly xenografts in immunodeficient mice, are crucial for translating in vitro findings and evaluating systemic efficacy. Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in mice, offer a more clinically relevant environment than subcutaneous models. In a study on cervical cancer, the intra-tumoral administration of this compound (1 mg/kg body weight) was shown to effectively inhibit the growth of orthotopic xenograft tumors derived from CaSki cells in athymic nude mice, without apparent toxicity. nih.gov Similarly, in vivo studies using a pancreatic cancer model have shown that this compound can inhibit tumor growth. nih.gov These models are essential for observing tumor response, assessing potential toxicity, and understanding the compound's behavior in a complex biological system. nih.govnih.gov

| Model Type | Specific Model | Cancer Type | Key Mechanistic Insights |

|---|---|---|---|

| In Vitro | HepG2 cell line | Hepatocellular Carcinoma | Demonstrated dose- and time-dependent cytotoxicity; modulation of JAK/STAT3, PI3K/Akt/mTOR, and MAPK pathways. nih.gov |

| In Vitro | AsPC-1 and Capan-1 cell lines | Pancreatic Cancer | Induced G2/M cell cycle arrest and apoptosis; increased intracellular ROS production. nih.gov |

| In Vitro | CaSki and SiHa cell lines | Cervical Cancer | Inhibited cell growth, proliferation, invasion, and migration; suppressed STAT3 and Akt/mTOR pathways. nih.gov |

| In Vivo | Orthotopic xenograft in athymic nude mice (CaSki cells) | Cervical Cancer | Intra-tumoral administration inhibited tumor growth; confirmed in vitro findings. nih.gov |

| In Vivo | Xenograft model | Pancreatic Cancer | Demonstrated inhibition of tumor growth and metastasis. nih.govresearchgate.net |

Strategies for Enhancing Efficacy and Selectivity

Despite the potent anti-cancer activity of this compound, challenges such as limited bioavailability and potential off-target effects necessitate strategies to enhance its efficacy and selectivity. nih.gov Future research is focused on chemical modification and advanced drug delivery systems. nih.govnih.gov

Chemical Synthesis of Derivatives: One approach is the creation of semi-synthetic derivatives to improve the therapeutic index. While much of this work has focused on other cucurbitacins like Cucurbitacin B, the principles are applicable to this compound. For instance, a novel semi-synthetic derivative of Cucurbitacin B, known as DACE, was developed and showed potent activity against non-small cell lung cancer (NSCLC) cells by targeting the EGFR signaling pathway. nih.govresearchgate.net The synthesis of such derivatives can introduce functional groups that enhance potency, improve solubility, or reduce toxicity. nih.gov

Advanced Drug Delivery Systems: Nanotechnology offers a promising platform to overcome the limitations of hydrophobic drugs like this compound. nih.gov Encapsulating the compound in nanocarriers can improve its solubility and stability. nih.govnih.gov

Nanoparticle Formulations: Nanosuspension technology has been shown to significantly enhance the oral bioavailability of cucurbitacin triterpenoids. researchgate.net

Targeted Delivery: Innovative drug delivery systems, such as lipid nanoparticles or biomimetic nanovesicles, can be engineered for targeted delivery to tumor sites. technologynetworks.com This can be achieved by functionalizing the nanocarrier surface with ligands that bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the tumor and minimizing systemic exposure. umd.edu For example, cucurbit[n]uril-type compounds are being explored as nanocarriers to improve drug solubility and enable targeted delivery. umd.edunih.gov

These strategies aim to maximize the therapeutic effect of this compound at the tumor site while reducing the potential for adverse effects on healthy tissues. technologynetworks.com

Investigation of Synergistic Interactions with Established Therapeutic Agents

A key strategy in modern oncology is the use of combination therapies to enhance treatment efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. ecancer.orguspharmacist.com this compound, with its multi-target mechanism of action, is a promising candidate for combination treatments. nih.govresearchgate.net

Research has shown that various cucurbitacins exhibit synergistic effects when combined with standard chemotherapeutic drugs. nih.gov Studies have specifically demonstrated that this compound can potentiate the effects of conventional anti-cancer agents. In breast cancer cells, a combined treatment of this compound and Doxorubicin resulted in a synergistic suppression of cell viability. researchgate.net This combination was more effective than either agent alone, suggesting that this compound can sensitize cancer cells to the effects of chemotherapy. researchgate.net The mechanism often involves the simultaneous targeting of multiple, often complementary, signaling pathways. For example, by inhibiting survival pathways like STAT3 and Akt, this compound can prevent cancer cells from escaping the cytotoxic effects of DNA-damaging agents or mitotic inhibitors. researchgate.netnih.gov

A study involving a derivative of Cucurbitacin B (DACE) in combination with Paclitaxel for non-small cell lung cancer showed potent synergistic effects, leading to G2/M cell cycle arrest and apoptosis. nih.gov This combination also proved effective in an in vivo xenograft model, causing a more significant reduction in tumor volume compared to single-agent treatments. These findings highlight the potential for developing this compound-based combination therapies for various cancers. nih.gov

| Cucurbitacin | Combination Agent | Cancer Type | Observed Synergistic Effect |

|---|---|---|---|

| This compound | Doxorubicin | Breast Cancer | Enhanced suppression of cell viability. researchgate.net |

| Cucurbitacin D | Valproic Acid (VPA) | T-cell Leukemia | Synergistically potentiated antiproliferative effects. nih.gov |

| Cucurbitacin B | Docetaxel | Laryngeal Cancer | Greater efficacy in growth inhibition, G2/M arrest, and apoptosis induction in vitro and in vivo. nih.gov |

| Cucurbitacin B Derivative (DACE) | Paclitaxel | Non-Small Cell Lung Cancer | Potent synergistic antiproliferative effects; induced G2/M arrest and apoptosis. nih.gov |

| Cucurbitacin B Derivative (DACE) | Cisplatin, Irinotecan | Non-Small Cell Lung Cancer | Demonstrated synergistic antiproliferative effects in vitro. nih.gov |

| Cucurbitacin E | Doxorubicin | General | Resulted in effective cytotoxicity in vitro and reduced tumor size and weight in vivo. nih.gov |

Q & A

Q. How can researchers validate off-target effects of this compound in complex biological systems?

- Methodology : Employ phenotypic screening (e.g., high-content imaging) and chemoproteomics (e.g., thermal shift assays). Cross-validate with CRISPR-Cas9 screens to identify genetic dependencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.